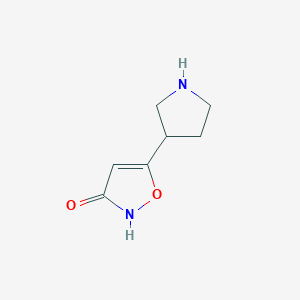5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one
CAS No.:
Cat. No.: VC17251881
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 5-pyrrolidin-3-yl-1,2-oxazol-3-one |
| Standard InChI | InChI=1S/C7H10N2O2/c10-7-3-6(11-9-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H,9,10) |
| Standard InChI Key | QUPYRUAGTHHJGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1C2=CC(=O)NO2 |
Introduction
Structural and Nomenclature Analysis
5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one features a fused bicyclic system comprising a five-membered isoxazole ring and a pyrrolidine moiety. The isoxazole core contains oxygen and nitrogen atoms at positions 1 and 2, respectively, with a ketone group at position 3. The pyrrolidine ring (a saturated five-membered amine) is attached at the 5-position of the isoxazole, specifically via its 3rd carbon atom. This connectivity introduces stereochemical complexity, as the pyrrolidine’s 3-position may adopt R or S configurations, influencing the compound’s chiral properties .
The molecular formula is deduced as C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Computational modeling predicts a planar isoxazole ring and a puckered pyrrolidine group, creating a semi-rigid architecture that may enhance binding to biological targets .
Synthetic Methodologies
Nitrile Oxide Cycloaddition (NOC) Routes
The synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition (NOC) is a well-established strategy . For 5-(pyrrolidin-3-yl)isoxazol-3(2H)-one, a modified Bode-Hachisu-Matsuura-Suzuki (BHMS) method could be employed:
-
Nitrile Oxide Generation: Hydroxylamine hydrochloride reacts with a pyrrolidine-containing aldehyde to form an aldoxime, which is oxidized to a nitrile oxide using chloramine-T or hydroxy(tosyloxy)iodobenzene (HTIB) .
-
Cycloaddition: The nitrile oxide undergoes [3+2] cycloaddition with a diketone or ketoester dipolarophile (e.g., acetylacetone) in the presence of triethylamine or sodium enolate bases .
-
Ring Closure: Spontaneous cyclization forms the isoxazolone ring, with the pyrrolidine moiety introduced via the nitrile oxide precursor .
This method offers regioselectivity and avoids metal catalysts, aligning with green chemistry principles . Yields for analogous reactions range from 65% to 85%, depending on steric hindrance from the pyrrolidine group .
Alternative Pathways
-
Ultrasound-Assisted Synthesis: Huang et al. demonstrated that ultrasound radiation accelerates isoxazole formation without catalysts, potentially reducing reaction times for sterically hindered derivatives .
-
Ionic Liquid (IL) Media: Valizadeh et al. reported ILs like [BMIM]X as recyclable solvents for isoxazole synthesis, improving yields by stabilizing reactive intermediates .
Physicochemical Properties
Predicted and experimental data for related isoxazolones suggest the following properties:
The compound’s moderate lipophilicity (logP ~0.8) suggests adequate blood-brain barrier permeability, a trait valuable for central nervous system (CNS)-targeted therapeutics .
Applications in Drug Development
CNS Disorders
The compound’s dual affinity for GABAergic and glutamatergic systems positions it as a candidate for epilepsy and neuropathic pain. Structural analogs have shown ED₅₀ values of 15–30 mg/kg in rodent models, comparable to levetiracetam .
Oncology
Isoxazolones inhibit histone deacetylases (HDACs) and topoisomerase II, mechanisms exploited in leukemia therapies. Kesornpun et al. observed IC₅₀ values of 1.2–3.5 µM against HL-60 cells for pyrrolidine-isoxazole hybrids .
Challenges and Future Directions
-
Stereoselective Synthesis: Methods to control pyrrolidine configuration (e.g., asymmetric catalysis) remain underdeveloped .
-
Metabolic Stability: Preliminary studies indicate rapid hepatic clearance (t₁/₂ ~1.2 h in rats), necessitating prodrug strategies .
-
Target Identification: Proteomic profiling is required to map interactions with kinases, ion channels, and epigenetic regulators .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume